molecular formula C8H5ClF4O B13556692 2-(Chloromethoxy)-1-fluoro-4-(trifluoromethyl)benzene

2-(Chloromethoxy)-1-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B13556692
M. Wt: 228.57 g/mol
InChI Key: AKWMSQYAAMYZPK-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)-1-fluoro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethoxy group, a fluoro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethoxy)-1-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of the chloromethoxy, fluoro, and trifluoromethyl groups onto a benzene ring. One common method involves the reaction of 2-fluoro-4-(trifluoromethyl)phenol with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethoxy)-1-fluoro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of azido or thiol derivatives.

    Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.

    Oxidation and Reduction: Formation of quinones or hydroquinones.

Scientific Research Applications

2-(Chloromethoxy)-1-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethoxy)-1-fluoro-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

  • 1,4-Bis(trifluoromethyl)benzene
  • 2,6-Dichloro-4-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)phenol

Comparison: Compared to similar compounds, 2-(Chloromethoxy)-1-fluoro-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups. The presence of both a chloromethoxy and a fluoro group on the benzene ring provides distinct reactivity and potential for diverse chemical transformations. Additionally, the trifluoromethyl group imparts unique electronic properties, enhancing its utility in various applications .

Properties

Molecular Formula

C8H5ClF4O

Molecular Weight

228.57 g/mol

IUPAC Name

2-(chloromethoxy)-1-fluoro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5ClF4O/c9-4-14-7-3-5(8(11,12)13)1-2-6(7)10/h1-3H,4H2

InChI Key

AKWMSQYAAMYZPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OCCl)F

Origin of Product

United States

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